molecular formula C10H14OS B7996316 1-[3-(Methylthio)phenyl]-1-propanol

1-[3-(Methylthio)phenyl]-1-propanol

Cat. No.: B7996316
M. Wt: 182.28 g/mol
InChI Key: DXVNBWXDOYBNCM-UHFFFAOYSA-N
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Description

1-[3-(Methylthio)phenyl]-1-propanol is an organic compound characterized by the presence of a methylthio group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(Methylthio)phenyl]-1-propanol can be synthesized through several methods. One common approach involves the reaction of 3-(methylthio)benzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 3-(methylthio)acetophenone. This process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Methylthio)phenyl]-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: 1-[3-(Methylthio)phenyl]-1-propanone.

    Reduction: 1-[3-(Methylthio)phenyl]propane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[3-(Methylthio)phenyl]-1-propanol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-[3-(Methylthio)phenyl]-1-propanol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its biological effects are mediated through its interaction with cellular components, potentially affecting metabolic pathways and enzyme activities.

Comparison with Similar Compounds

1-[3-(Methylthio)phenyl]-1-propanol can be compared with other similar compounds, such as:

    1-[3-(Methylthio)phenyl]ethanol: Similar structure but with an ethanol chain instead of propanol.

    3-(Methylthio)benzyl alcohol: Lacks the propanol chain, having a benzyl alcohol structure instead.

    1-[3-(Methylthio)phenyl]butanol: Similar structure but with a butanol chain instead of propanol.

Uniqueness: this compound is unique due to its specific combination of a methylthio group and a propanol chain, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVNBWXDOYBNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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